Phenethyl Ferulate

描述

苯乙酯阿魏酸酯是一种天然存在的化合物,存在于多种植物中,特别是在传统中药川芎中。 它以其抗炎特性而闻名,并因其在管理炎症相关疾病中的潜在治疗应用而得到研究 .

准备方法

合成路线和反应条件: 苯乙酯阿魏酸酯可以通过阿魏酸与苯乙醇的酯化反应合成。该反应通常涉及在回流条件下使用硫酸或盐酸等催化剂。 反应混合物然后通过重结晶或色谱法纯化以获得纯苯乙酯阿魏酸酯 .

工业生产方法: 在工业环境中,苯乙酯阿魏酸酯的生产涉及类似的酯化过程,但规模更大。连续流反应器和自动化系统的使用可以提高化合物的效率和产量。 纯化过程可能涉及先进的技术,如高效液相色谱 (HPLC),以确保高纯度 .

化学反应分析

反应类型: 苯乙酯阿魏酸酯会发生多种化学反应,包括:

氧化: 它可以氧化形成苯乙酯阿魏酸酯醌。

还原: 还原反应可以将苯乙酯阿魏酸酯转化为其相应的醇衍生物。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 可以在碱性条件下使用胺或硫醇等亲核试剂.

主要产品:

氧化: 苯乙酯阿魏酸酯醌。

还原: 苯乙醇衍生物。

科学研究应用

Chemical Properties and Structure

Phenethyl ferulate is characterized by its molecular formula and is recognized for its lipophilic nature. The compound is a derivative of ferulic acid, which is commonly found in plant cell walls and has been studied for its antioxidant properties.

Therapeutic Applications

-

Antioxidant Activity

- PEF exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) in neuronal cells, providing neuroprotective effects against oxidative damage .

- Anti-inflammatory Effects

-

Chemopreventive Properties

- PEF has shown promise in cancer prevention. It enhances apoptosis in colon cancer models induced by azoxymethane and exhibits inhibitory activity against cancer cell proliferation . Its role in modulating signaling pathways related to cell cycle regulation makes it a candidate for further investigation in cancer therapy.

- Cardiovascular Protection

- Neuroprotective Effects

Case Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the effects of PEF on rat astrocytes and neurons exposed to oxidative stress. The results indicated that preincubation with PEF significantly increased HO-1 protein expression, leading to enhanced cellular resistance against glucose oxidase-mediated damage . This supports the potential use of PEF as a neuroprotective agent.

Case Study 2: Anti-cancer Activity

In a controlled experiment involving azoxymethane-induced colon tumors in rats, PEF was found to significantly reduce tumor incidence and promote apoptosis in cancer cells. The study highlighted its ability to inhibit COX and LOX pathways, suggesting its utility as a chemopreventive agent against colorectal cancer .

Comparison of Biological Activities

作用机制

苯乙酯阿魏酸酯主要通过抑制关键的炎症通路来发挥其作用。它靶向核因子 kappa-B (NF-κB)、蛋白激酶 B (Akt) 和丝裂原活化蛋白激酶 (MAPK) 信号通路。 通过抑制这些通路,苯乙酯阿魏酸酯减少了炎症介质(如前列腺素 E2、肿瘤坏死因子-α 和白细胞介素)的产生 .

相似化合物的比较

苯乙酯阿魏酸酯在其对环氧合酶 (COX) 和 5-脂氧合酶 (5-LOX) 酶的双重抑制方面是独一无二的,其 IC50 值分别为 4.35 μM 和 5.75 μM . 类似的化合物包括:

咖啡酸苯乙酯 (CAPE): 以其抗炎和抗氧化特性而闻名。

阿魏酸乙酯: 阿魏酸的另一种衍生物,具有类似的抗炎作用。

白藜芦醇: 一种具有抗炎和神经保护作用的多酚类化合物.

生物活性

Phenethyl ferulate (PEF) is a phenolic compound derived from ferulic acid, known for its diverse biological activities. This article provides an in-depth exploration of the biological activity of PEF, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by data tables and relevant case studies.

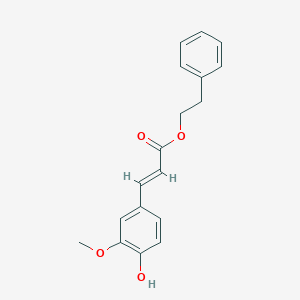

Chemical Structure and Properties

This compound is characterized by the esterification of phenethyl alcohol with ferulic acid. Its chemical structure can be represented as:

This structure contributes to its lipophilic nature, allowing it to interact effectively with biological membranes.

1. Anti-Inflammatory Effects

PEF has been shown to exhibit significant anti-inflammatory properties. A study demonstrated that PEF inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the modulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, which are crucial in regulating inflammatory responses.

Table 1: Effects of PEF on Inflammatory Markers

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | COX-2 Expression |

|---|---|---|---|---|

| Control | 150 ± 10 | 200 ± 15 | 180 ± 12 | High |

| PEF (50 µM) | 50 ± 5 | 60 ± 8 | 40 ± 5 | Low |

The results indicate a significant reduction in inflammatory markers upon treatment with PEF compared to the control group .

2. Antioxidant Activity

PEF also exhibits potent antioxidant properties. It has been shown to decrease intracellular reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This antioxidant effect is primarily mediated through the activation of the Nrf2 pathway.

Figure 1: ROS Levels in RAW264.7 Macrophages

ROS Levels

The graph illustrates a marked decrease in ROS levels following PEF treatment compared to untreated cells .

3. Neuroprotective Effects

Recent studies have indicated that PEF may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. In vitro experiments showed that PEF could protect against LPS-induced neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Case Study: Neuroprotection in Microglial Cells

A study investigated the effects of PEF on microglial cells exposed to neurotoxic agents. The results demonstrated that PEF significantly reduced cell death and inflammatory cytokine release, highlighting its therapeutic potential in conditions like Alzheimer's disease .

The biological activities of PEF can be attributed to several mechanisms:

- Inhibition of NF-κB Activation: PEF prevents the nuclear translocation of NF-κB p65, thereby reducing inflammation.

- Activation of Nrf2 Pathway: By activating Nrf2, PEF enhances the expression of antioxidant enzymes, combating oxidative stress.

- Regulation of Cytokine Production: PEF modulates the expression of various cytokines involved in inflammatory responses.

属性

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?

A1: this compound exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, this compound has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []

Q2: What is the role of this compound in modulating apoptosis, and how does this relate to its chemopreventive potential?

A2: Studies indicate that this compound can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where this compound increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []

Q3: Does this compound interact with any specific molecular targets?

A3: While this compound exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []

Q4: What structural features of this compound contribute to its biological activity?

A4: Research comparing this compound with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in this compound is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]

Q5: Are there any known sources of this compound in nature?

A5: this compound has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。